4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol
Description
4-nitro-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol is an organic compound that belongs to the class of nitrophenols. This compound is characterized by the presence of nitro groups and a phenolic hydroxyl group, which contribute to its unique chemical properties. It is often used in various chemical reactions and has applications in scientific research and industry.
Properties
CAS No. |
90284-73-4 |
|---|---|
Molecular Formula |
C13H9N3O5 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
4-nitro-2-[(3-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9N3O5/c17-13-5-4-11(16(20)21)7-12(13)14-8-9-2-1-3-10(6-9)15(18)19/h1-8,17H |
InChI Key |
DWHJMJYTAJZJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol typically involves the condensation of 4-nitro-2-aminophenol with 3-nitrobenzaldehyde. This reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:
4-nitro-2-aminophenol+3-nitrobenzaldehyde→4-nitro-2-[(E)-(3-nitrophenyl)methylidene]aminophenol
The reaction conditions may vary, but common solvents used include ethanol or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-nitro-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-amino-2-{[(E)-(3-aminophenyl)methylidene]amino}phenol.
Oxidation: 4-nitro-2-{[(E)-(3-nitrophenyl)methylidene]amino}quinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-nitro-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol depends on the specific application. In reduction reactions, the nitro groups are reduced to amino groups, which can then participate in further chemical transformations. The phenolic hydroxyl group can form hydrogen bonds and interact with various molecular targets, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenol: A simpler nitrophenol compound with similar reactivity.
2-nitrophenol: Another nitrophenol isomer with different substitution patterns.
3-nitrophenol: Similar to 4-nitrophenol but with the nitro group in a different position.
Uniqueness
4-nitro-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol is unique due to the presence of both nitro and Schiff base functionalities, which confer distinct chemical properties and reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
